Furfuryl thiopropionate chemical properties and structure
Furfuryl thiopropionate chemical properties and structure
An In-depth Technical Guide to Furfuryl Thiopropionate: Chemical Properties, Structure, and Synthetic Insights
Introduction
Furfuryl thiopropionate (CAS No. 59020-85-8) is a distinctive organosulfur compound that merges the functionalities of a furan ring with a thioester group.[1] Classified chemically as S-(furan-2-ylmethyl) propanethioate, this molecule occupies a niche but significant role, primarily as a potent flavoring and fragrance agent.[2][] Its characteristic sulfurous and savory aroma profile has made it a valuable component in the food industry for creating notes reminiscent of coffee, roasted nuts, and cooked meats.[1][4]
Beyond its sensory applications, the unique structural combination of an aromatic heterocycle and a reactive thioester linkage makes furfuryl thiopropionate a person of interest as a versatile intermediate in organic synthesis.[1][5] Thioesters are a critical class of compounds in both biochemistry and synthetic chemistry, recognized for their role as efficient acylating agents.[6][7][8] Similarly, the furan moiety is a well-established pharmacophore and a building block for a wide array of more complex molecules, including pharmaceuticals and agrochemicals.[9][10]
This technical guide offers an in-depth exploration of the core chemical properties, structure, synthesis, and reactivity of furfuryl thiopropionate. It is designed for researchers, scientists, and drug development professionals who may leverage this compound's unique characteristics in novel synthetic applications or material science.
Chemical Structure and Identity
The molecular architecture of furfuryl thiopropionate is central to its chemical behavior and physical properties. It consists of a propionyl group linked via a sulfur atom to the methylene bridge of a furfuryl group.
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IUPAC Name: S-(furan-2-ylmethyl) propanethioate[2][]
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Synonyms: S-Furfuryl propanethioate, Furfurylthiol propionate, Thiopropionic acid S-furfuryl ester[2][][5]
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Structural Identifiers:
Physicochemical Properties
The physical and chemical characteristics of furfuryl thiopropionate are summarized below. These properties are essential for its handling, formulation, and application in various fields.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor Profile | Sulfurous, alliaceous, coffee, savory, with roasted notes | [1][4] |
| Boiling Point | 95-97 °C @ 10 mmHg 219-221 °C @ 760 mmHg | [2][5][11][13] |
| Density | 1.089 - 1.122 g/mL (at 20-25 °C) | [2][][4] |
| Refractive Index (n20/D) | 1.506 - 1.521 | [2][14] |
| Solubility | Insoluble/sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone) | [1][2][11] |
| Flash Point | 91.46 - 97.78 °C | [11][13][14] |
| Vapor Pressure | ~0.0104 hPa @ 20°C (estimated) | [11] |
| LogP (XLogP3-AA) | 1.7 | [2][11] |
The Chemistry of the Thioester Bond: A Core Principle
To fully appreciate the synthetic utility of furfuryl thiopropionate, an understanding of the thioester functional group is paramount. Thioesters (R-C(=O)-S-R') are sulfur analogs of esters where a sulfur atom replaces the ester oxygen.[6][7] This seemingly minor substitution has profound implications for reactivity.
The larger atomic radius of sulfur compared to oxygen results in less effective p-orbital overlap with the carbonyl carbon.[6] This leads to diminished resonance stabilization of the carbonyl group, rendering it more electrophilic and thus more susceptible to nucleophilic attack than its ester counterpart.[6][8] Consequently, the thioester bond is considered "high-energy," not in the sense of thermodynamic instability, but in its capacity to facilitate acyl group transfer.[6] This principle is fundamental in biochemistry, where acetyl-CoA, a thioester, serves as a universal donor of acetyl groups in countless metabolic pathways.[7][8] For the medicinal chemist, this inherent reactivity makes thioesters powerful intermediates for constructing complex molecules.[6][15]
Synthesis and Manufacturing
The industrial preparation of furfuryl thiopropionate is primarily achieved through a direct thioesterification reaction.
The most common synthetic route involves the esterification of furfuryl alcohol with thiopropionic acid.[1] The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid or an ion-exchange resin, and requires the continuous removal of water to shift the chemical equilibrium towards the formation of the thioester product, thereby ensuring a high yield and purity.[1]
Exemplary Laboratory Protocol: Synthesis of Furfuryl Thiopropionate
This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and equipment.
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Reactor Setup: A round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark apparatus, a condenser, and a temperature probe. The flask is charged with equimolar amounts of furfuryl alcohol and thiopropionic acid in a suitable solvent (e.g., toluene) to facilitate azeotropic removal of water.
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Catalyst Addition: A catalytic amount (e.g., 0.5-2 mol%) of p-toluenesulfonic acid or a similar acid catalyst is added to the reaction mixture.
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Reaction: The mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap, providing a visual indicator of reaction progress. The reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting materials are consumed.
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is neutralized by washing with a mild aqueous base (e.g., sodium bicarbonate solution), followed by washing with brine.
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Isolation and Purification: The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and filtered. The solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield pure furfuryl thiopropionate.
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Characterization: The final product's identity and purity are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Spectroscopic and Analytical Profile
Characterization of furfuryl thiopropionate relies on standard spectroscopic methods. While comprehensive spectral data is available in public databases like PubChem[2], the expected key signals are as follows:
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¹H NMR: The spectrum would feature a triplet and a quartet corresponding to the ethyl group protons, a singlet for the methylene protons connecting the sulfur atom to the furan ring, and distinct signals in the aromatic region for the three protons on the furan ring.
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¹³C NMR: Key resonances would include the thioester carbonyl carbon (typically downfield), signals for the furan ring carbons, the methylene carbon, and the two carbons of the ethyl group.
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Infrared (IR) Spectroscopy: A prominent and characteristic absorption band for the thioester carbonyl (C=O) stretch is expected in the region of 1690–1715 cm⁻¹.
Applications and Relevance in Research & Development
Flavor and Fragrance Industry
The primary commercial application of furfuryl thiopropionate is as a flavoring agent.[4] It is recognized as GRAS (Generally Recognized As Safe) by the Flavor and Extract Manufacturers Association (FEMA No. 3347).[2] Its complex aroma profile, which can be described as savory, alliaceous (onion/garlic), coffee-like, and meaty, makes it highly effective in enhancing the taste and scent of a wide variety of processed foods, including baked goods, beverages, and savory snacks.[1][4]
Intermediate in Chemical Synthesis
The dual functionality of furfuryl thiopropionate makes it a valuable intermediate for synthetic chemists.[5]
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The Thioester Handle: As discussed, the thioester group is an excellent acylating agent and can participate in various carbon-carbon bond-forming reactions.
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The Furan Ring: The furan ring can undergo a range of transformations, including Diels-Alder reactions, electrophilic substitutions, and ring-opening reactions, providing pathways to a diverse set of more complex heterocyclic structures.
Potential in Drug Discovery and Material Science
While there are no direct pharmaceutical applications of furfuryl thiopropionate itself, its structural motifs are highly relevant to drug development and material science.
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Pharmacophore Potential: The furan ring is a key structural component in numerous FDA-approved drugs and biologically active compounds.[9] Therefore, furfuryl thiopropionate can serve as a starting material for the synthesis of novel furan-containing molecules for biological screening.
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Polymer Chemistry: Furfuryl alcohol, a precursor to this compound, is used to produce furan resins. The unique properties of S-furfuryl thiopropionate could be explored in polymer chemistry to create innovative polymer blends or as a modifier to enhance properties like adhesion and durability in coatings.[5] It has also been investigated for potential use in developing biodegradable plastics.[5]
Safety, Handling, and Toxicology
Furfuryl thiopropionate is considered to have low to moderate acute toxicity but requires careful handling due to its irritant properties.[1]
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Primary Hazards: The compound is classified as causing skin and serious eye irritation.[2][14] Inhalation may lead to respiratory tract irritation, while prolonged or repeated skin contact may cause dermatitis in sensitive individuals.[1][16]
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Handling Recommendations: Standard laboratory precautions should be observed. This includes working in a well-ventilated area or fume hood and using appropriate personal protective equipment (PPE), such as chemical-resistant gloves and safety goggles.[13][16]
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Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated location.[13][16]
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Toxicological Profile: There is no conclusive evidence linking furfuryl thiopropionate to carcinogenic effects, and it is not listed as a carcinogen by major agencies like IARC or NTP.[1][17]
Conclusion
Furfuryl thiopropionate is a multifaceted chemical that extends beyond its well-established role in the flavor and fragrance sector. Its structure, which combines the aromatic reactivity of a furan ring with the acyl-transfer capability of a thioester, presents a compelling platform for synthetic innovation. For researchers and drug development professionals, this compound represents a versatile building block, offering pathways to novel sulfur-containing heterocycles and functional materials. A thorough understanding of its chemical properties, synthesis, and reactivity is the first step toward unlocking its full potential in advanced chemical applications.
References
- Furfuryl thiopropionate 59020-85-8 wiki. (n.d.). Google Search.
- Furfuryl thiopropionate CAS# 59020-85-8: Odor profile, Molecular properties, Regulation. (n.d.). Google Search.
-
Furfuryl thiopropionate | C8H10O2S | CID 62143. (n.d.). PubChem - NIH. Retrieved from [Link]
-
FURFURYL THIOPROPIONATE. (n.d.). gsrs. Retrieved from [Link]
-
Safety Data Sheet. (2026, January 28). Advanced Biotech. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET - FURFURYL THIOPROPIONATE. (n.d.). M&U International. Retrieved from [Link]
-
Thioester. (n.d.). Wikipedia. Retrieved from [Link]
-
Thioesters synthesis: recent adventures in the esterification of thiols. (2015, September 1). Taylor & Francis Online. Retrieved from [Link]
-
Thioester compounds having medicinal and biological activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Furfuryl thiopropionate (C8H10O2S). (n.d.). PubChemLite. Retrieved from [Link]
-
FURFURYL THIOPROPIONATE. (n.d.). Inxight Drugs. Retrieved from [Link]
-
Thioester: Bonding, Synthesis, and Reactions. (2025, September 26). Chemistry Learner. Retrieved from [Link]
-
furfuryl thiopropionate, 59020-85-8. (n.d.). The Good Scents Company. Retrieved from [Link]
-
SAFETY DATA SHEET - S-Furfuryl thiopropionate. (2025, September 23). Thermo Fisher Scientific. Retrieved from [Link]
-
An overview of the applications of furfural and its derivatives. (n.d.). SciSpace. Retrieved from [Link]
-
Synthesis of Some Heterocyclic Compounds Derived from Furfural Using Ultrasonic Waves. (2019, October 15). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Furfuryl Alcohol - The Biazzi Process. (2025, November 3). Biazzi. Retrieved from [Link]
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. Furfuryl thiopropionate | C8H10O2S | CID 62143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Furfuryl thiopropionate CAS#: 59020-85-8 [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thioester - Wikipedia [en.wikipedia.org]
- 8. Thioester: Bonding, Synthesis, and Reactions [chemistrylearner.com]
- 9. scispace.com [scispace.com]
- 10. biomedres.us [biomedres.us]
- 11. scent.vn [scent.vn]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. furfuryl thiopropionate, 59020-85-8 [thegoodscentscompany.com]
- 15. tandfonline.com [tandfonline.com]
- 16. mu-intel.com [mu-intel.com]
- 17. prod.adv-bio.com [prod.adv-bio.com]
